REACTION_CXSMILES
|
S([O-])([O-])(=O)=[O:2].[NH4+].[NH4+].S(=O)(=O)(O)[OH:9].[N:13]#[C:14][SH:15].[Hf:16].[S-]C#[N:19].[Hf+4].[S-]C#N.[S-]C#N.[S-]C#N>>[S-:15][C:14]#[N:13].[NH4+:19].[OH-:2].[Hf+4:16].[OH-:9].[OH-:2].[OH-:2] |f:0.1.2,6.7.8.9.10,11.12,13.14.15.16.17|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[NH4+].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N#CS
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[NH4+].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Hf]
|
Name
|
hafnium thiocyanate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[S-]C#N.[Hf+4].[S-]C#N.[S-]C#N.[S-]C#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
Such extract phase
|
Type
|
ADDITION
|
Details
|
is then treated with gaseous ammonia, which
|
Type
|
CUSTOM
|
Details
|
reacts with the thiocyanic acid and hafnium thiocyanate
|
Name
|
|
Type
|
product
|
Smiles
|
[S-]C#N.[NH4+]
|
Name
|
|
Type
|
product
|
Smiles
|
[OH-].[Hf+4].[OH-].[OH-].[OH-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
S([O-])([O-])(=O)=[O:2].[NH4+].[NH4+].S(=O)(=O)(O)[OH:9].[N:13]#[C:14][SH:15].[Hf:16].[S-]C#[N:19].[Hf+4].[S-]C#N.[S-]C#N.[S-]C#N>>[S-:15][C:14]#[N:13].[NH4+:19].[OH-:2].[Hf+4:16].[OH-:9].[OH-:2].[OH-:2] |f:0.1.2,6.7.8.9.10,11.12,13.14.15.16.17|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[NH4+].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N#CS
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[NH4+].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Hf]
|
Name
|
hafnium thiocyanate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[S-]C#N.[Hf+4].[S-]C#N.[S-]C#N.[S-]C#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
Such extract phase
|
Type
|
ADDITION
|
Details
|
is then treated with gaseous ammonia, which
|
Type
|
CUSTOM
|
Details
|
reacts with the thiocyanic acid and hafnium thiocyanate
|
Name
|
ammonium thiocyanate
|
Type
|
product
|
Smiles
|
[S-]C#N.[NH4+]
|
Name
|
hafnium hydroxide
|
Type
|
product
|
Smiles
|
[OH-].[Hf+4].[OH-].[OH-].[OH-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |